
3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, commonly known as this compound, is a synthetic compound with a wide range of applications in scientific research. Developed in the early 1990s, this compound is an important tool for scientists to study the structure and behavior of proteins and other biological compounds. This compound has been used in a variety of laboratory studies and has been found to have unique biochemical and physiological effects.
科学的研究の応用
Synthesis and Biological Activity
3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one and its derivatives have been extensively studied for their synthesis and biological activity. For instance, novel 4-substituted-6,7-dimethoxyquinazolines were synthesized and evaluated for their anticancer and antimicrobial activities against various bacterial strains and fungal infections (Kassab et al., 2016). Similarly, another study focused on the synthesis of new heterocyclic compounds from 6-iodoquinazolin-4(3H)-one derivatives, revealing their potential antifungal activities (El-Hashash et al., 2015).
Tautomerism Studies
The tautomerism of guanidines, including 2-hydrazono-3-phenylquinazolin-4(3H)-ones, has been examined through NMR studies. This research sheds light on the chemical behavior and properties of such compounds in various solvents, providing insights into their structural dynamics (Ghiviriga et al., 2009).
Neuroprotective Potential
Recent research has also delved into the neuroprotective properties of quinazolin-4(3H)-one derivatives. A study synthesized new derivatives and evaluated their cerebroprotective activity, showing promising results for the treatment of cerebral ischemia and potential in neurodegenerative disease research (Chiriapkin et al., 2022).
Antihistaminic Agents
In the quest for new pharmacological agents, 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, synthesized from 2-hydrazino-3-phenylquinazolin-4(3H)-one, have been investigated for their H1-antihistaminic activity. These compounds demonstrated significant protection against histamine-induced bronchospasm, marking them as potential candidates for antihistaminic therapies (Alagarsamy et al., 2005).
特性
IUPAC Name |
3-ethyl-2-hydrazinyl-6,7-dimethoxyquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-4-16-11(17)7-5-9(18-2)10(19-3)6-8(7)14-12(16)15-13/h5-6H,4,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGMVARCASDBOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N=C1NN)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride](/img/structure/B2377517.png)
![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2377519.png)
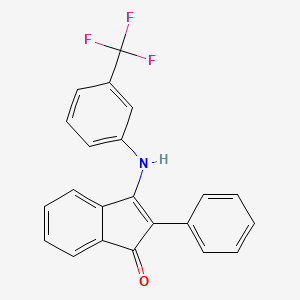
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B2377524.png)
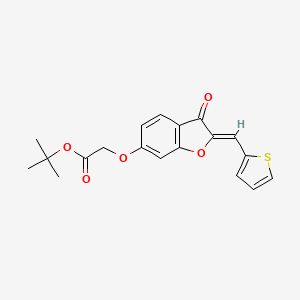
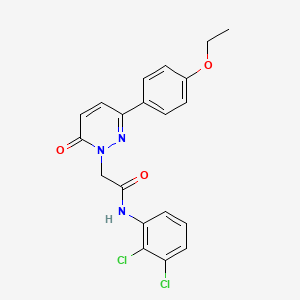
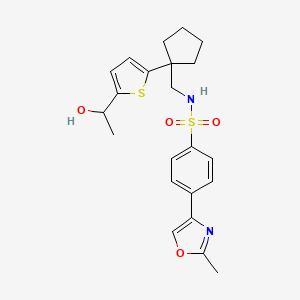
![6-(4-Ethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2377529.png)
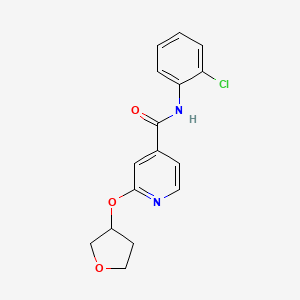
![6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2377534.png)
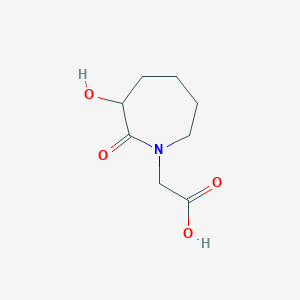
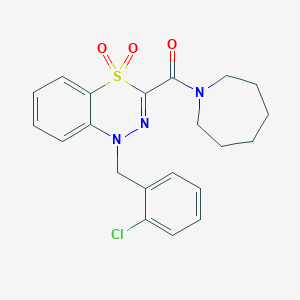

![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2377539.png)